5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole
Overview
Description
5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole is a useful research compound. Its molecular formula is C12H14FN3O and its molecular weight is 235.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds like “5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole” often target proteins or enzymes in the body. The specific target can vary depending on the structure of the compound and its intended use .
Mode of action
Once the compound binds to its target, it can inhibit or enhance the function of the target. This can lead to changes in cellular processes .
Biochemical pathways
The affected pathways depend on the target of the compound. For example, if the target is an enzyme involved in a specific metabolic pathway, inhibiting this enzyme could disrupt the pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties can greatly affect the bioavailability of the compound .
Result of action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. This can result in changes in cell function or even cell death .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of the compound .
Biochemical Analysis
Biochemical Properties
5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, or altering enzyme conformation .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can affect various types of cells, including cancer cells, by altering their proliferation, apoptosis, and differentiation. Additionally, it has been observed to impact cell signaling pathways such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, leading to changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biochemical properties. The interactions with these enzymes can affect the overall metabolic profile of the compound .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures, such as the nucleus, mitochondria, or endoplasmic reticulum, can influence its biochemical activity and interactions with other biomolecules .
Properties
IUPAC Name |
5-fluoro-3-(piperazin-1-ylmethyl)-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c13-9-1-2-12-10(7-9)11(15-17-12)8-16-5-3-14-4-6-16/h1-2,7,14H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPKRGDCCMXQRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NOC3=C2C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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